molecular formula C11H15FO2 B2527448 (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol CAS No. 2248183-63-1

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2527448
CAS No.: 2248183-63-1
M. Wt: 198.237
InChI Key: TTWJKCZDQUMIOP-QMMMGPOBSA-N
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Description

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-ol.

    Reaction Conditions: The key steps involve the formation of a chiral intermediate through asymmetric synthesis or chiral resolution techniques. Common reagents used include chiral catalysts and reducing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-ol: Contains a chlorine atom instead of fluorine.

    (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-ol: Has an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the fluorine atom and methoxy group in (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJKCZDQUMIOP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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